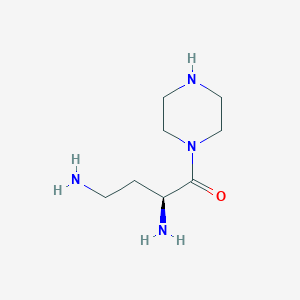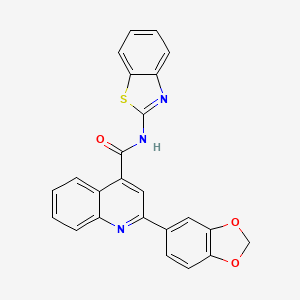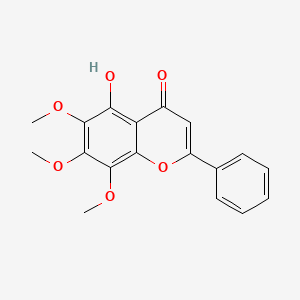
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine typically involves the formation of the piperazine ring followed by the introduction of the butane-1,3-diamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like (3S,4R)-3-hydroxypiperidine-4-carboxylic acid share structural similarities and are used in similar applications.
Piperazine Derivatives: Other piperazine-based compounds are also used in medicinal chemistry and have comparable properties.
Uniqueness
What sets (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H18N4O |
|---|---|
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
(2S)-2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2/t7-/m0/s1 |
InChI-Schlüssel |
WRBYJQJHVAKNBW-ZETCQYMHSA-N |
Isomerische SMILES |
C1CN(CCN1)C(=O)[C@H](CCN)N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C(CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)
